molecular formula C13H12FNO2S B14930652 N-(5-fluoro-2-methylphenyl)benzenesulfonamide

N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B14930652
M. Wt: 265.31 g/mol
InChI Key: QVKFZJMVUVVKEU-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, including antimicrobial activity and potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
  • 2,5-dichloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
  • 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide

Uniqueness

N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Compared to other similar compounds, it exhibits improved enzyme inhibition and antimicrobial properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3

InChI Key

QVKFZJMVUVVKEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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